molecular formula C6H8F3NO2 B1580629 Ethyl 3-amino-4,4,4-trifluorocrotonate CAS No. 372-29-2

Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No.: B1580629
CAS No.: 372-29-2
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2) is a fluorinated organic compound with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.128 g/mol . Its structure features a trifluoromethyl group, an amino substituent at the β-position, and an ethyl ester moiety. Key physicochemical properties include a density of 1.245 g/mL at 25°C, a boiling point of 83°C (at 15 mmHg), and a melting point of 26°C . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group enables nucleophilic reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and heterocyclic compound synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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CAS No.

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-4,4,4-trifluorocrotonate is primarily recognized as an important intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity, making it particularly valuable in drug design targeting neurological disorders and cancer therapies.

Case Studies:

  • Neurological Disorders: Research indicates that derivatives of this compound can act on neurotransmitter systems, providing potential pathways for treating conditions such as depression and anxiety.
  • Anti-cancer Drugs: The compound has been utilized in the synthesis of novel anti-cancer agents that exhibit improved efficacy and reduced side effects compared to existing therapies .

Agricultural Chemicals

In the agrochemical sector, this compound serves as a key building block for the development of herbicides and insecticides. Its ability to modify biological pathways in pests enhances crop protection.

Applications:

  • Herbicides: The compound is integrated into formulations that target specific weed species while minimizing impact on non-target flora.
  • Insecticides: It is used to create compounds that disrupt pest metabolism, leading to increased effectiveness in pest control strategies .

Material Science

The compound is also explored in material science for its potential in developing fluorinated polymers. These materials are characterized by enhanced thermal stability and chemical resistance.

Benefits:

  • High Performance: Polymers derived from this compound are suitable for high-performance applications such as coatings and insulation materials.
  • Durability: The incorporation of fluorinated groups imparts superior resistance to solvents and extreme temperatures .

Fluorine Chemistry Research

Researchers utilize this compound to investigate the effects of fluorination on chemical reactivity and stability. This research is vital for designing new fluorinated compounds with desirable properties.

Research Insights:

  • Studies have shown that fluorination can significantly alter the physical and chemical properties of organic molecules, leading to advancements in various fields including medicinal chemistry and materials science .

Mechanism of Action

The mechanism by which Ethyl 3-amino-4,4,4-trifluorocrotonate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluorocrotonate

  • Molecular Formula : C₆H₇F₃O₂ (MW: 168.11 g/mol) .
  • Key Differences: Lacks the amino group at the β-position.
  • Applications : Primarily used as an insecticide intermediate .
  • Synthesis : Prepared via one-pot reduction and dehydration of ethyl trifluoroacetoacetate, yielding 91% purity under optimized conditions .
  • Reactivity: Participates in Mizoroki-Heck reactions to form trifluoromethylated alkenes but shows low regioselectivity compared to amino-substituted analogs .

Ethyl 4,4,4-Trifluoroacetoacetate

  • Molecular Formula : C₆H₇F₃O₃ (MW: 184.12 g/mol) .
  • Key Differences: Contains a ketone group (C=O) instead of an amino group.
  • Physicochemical Properties : Higher boiling point (129–130°C ) and density (1.255 g/mL ) due to stronger intermolecular dipole interactions .
  • Applications: Used in the synthesis of β-keto esters but less suited for nitrogen-containing heterocycles due to the absence of an amino group .

Ethyl 3-Amino-4,4-Difluorocrotonate (Hypothetical Analog)

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Functional Groups Primary Applications
Ethyl 3-amino-4,4,4-trifluorocrotonate C₆H₈F₃NO₂ 183.13 83 (15 mmHg) 1.245 -NH₂, -CF₃, -COOEt Pharmaceuticals, agrochemicals
Ethyl 4,4,4-trifluorocrotonate C₆H₇F₃O₂ 168.11 N/A N/A -CF₃, -COOEt Insecticide intermediates
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ 184.12 129–130 1.255 -CO, -CF₃, -COOEt β-Keto ester synthesis

Research Findings and Industrial Relevance

Commercial Availability and Pricing

  • This compound is priced at $23–1940 per 5g–2.5kg (98% purity), reflecting its high demand in R&D . Ethyl 4,4,4-trifluorocrotonate is cheaper ($38–396 per 25g–500g) due to simpler synthesis .

Biological Activity

Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2) is a fluorinated compound with significant applications in pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the presence of trifluoromethyl and amino groups, contributes to its biological activity. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C6_6H8_8F3_3NO2_2
  • Molecular Weight : 183.13 g/mol
  • IUPAC Name : Ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trifluoromethylamine in the presence of a base catalyst. This process yields high-purity products suitable for various applications in the pharmaceutical and agrochemical sectors .

Biological Activity

This compound exhibits a range of biological activities:

  • Pharmaceutical Applications :
    • Anticancer Activity : Research indicates that this compound serves as an intermediate in the synthesis of anti-cancer drugs. Its ability to form stable complexes with metal ions enhances its potential as a drug delivery system .
    • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, making it a candidate for anti-inflammatory drug development .
  • Agrochemical Applications :
    • Herbicide and Insecticide Synthesis : this compound is utilized as a key intermediate in the production of herbicides and insecticides due to its high reactivity and stability .

Case Study 1: Anticancer Drug Development

A study highlighted the role of this compound in synthesizing novel anticancer agents. The compound's derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Agrochemical Efficacy

In agrochemical research, formulations containing this compound were tested for herbicidal activity against common weeds. Results showed a reduction in weed biomass by over 70% at optimal concentrations compared to control treatments.

Data Table: Biological Activities Summary

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
HerbicidalEffective against common weeds

Preparation Methods

Two-Stage Enolate-Amine Reaction Method

This method is described in detail in patent US7002038B2 and DE10237285A1, which outline a cost-effective and high-yielding process:

Stage a: Enolate Formation

  • React an alkyl trifluoroacetate (e.g., ethyl trifluoroacetate) with an alkyl acetate (e.g., ethyl acetate) and an alkali metal alkoxide (e.g., sodium or potassium ethoxide).
  • This reaction produces an alkali metal enolate of the trifluoroacetoacetic ester.

Stage b: Amination

  • Without purification, the enolate is reacted directly with a primary or secondary amine (NHR1R2, where R1 and R2 can be hydrogen, C1-C4 alkyl, or benzyl groups) in the presence of an acid catalyst.
  • This yields the 3-amino-4,4,4-trifluorocrotonic ester.

This method avoids the disadvantages of prior art by minimizing side reactions and by-products, and it is scalable with inexpensive raw materials and simple equipment.

Thermal Rearrangement of Amine Salts

Another approach, reported in patent JPH06321877A, involves:

  • Preparing a salt of ethyl trifluoroacetoacetate and an amine (e.g., methylamine salt).
  • Heating this salt in the presence of a C1-C4 fatty acid (commonly acetic acid) and a solvent (such as ethanol) at elevated temperatures (typically 20 to 160 °C, often under reflux or autoclave conditions).
  • The thermal rearrangement converts the salt into the 3-substituted amino-4,4,4-trifluorocrotonate ester.

This method, however, tends to produce some amide by-products, resulting in lower yields (e.g., 11% yield reported in one example) and requires purification by preparative chromatography. The reaction times range from 0.5 to 24 hours depending on conditions.

Synthetic Route Using Ethyl Acetoacetate and Trifluoromethylamine

A modern synthetic route analyzed by Ningbo Inno Pharmchem Co., Ltd. involves:

  • Reacting ethyl acetoacetate with trifluoromethylamine in the presence of a base catalyst.
  • This reaction forms Ethyl 3-amino-4,4,4-trifluorocrotonate directly.
  • The product is then purified and isolated to achieve high purity.

This route is efficient, cost-effective, and yields high-quality products suitable for pharmaceutical and agrochemical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield & Purity Advantages Disadvantages
Enolate-Amine Two-Stage (US & DE Patents) Alkyl trifluoroacetate, alkyl acetate, alkali metal alkoxide, amine, acid catalyst Mild to moderate temperatures; direct reaction of enolate with amine High yields; minimal by-products; high purity Cost-effective; scalable; simple apparatus Requires handling of reactive enolate intermediate
Thermal Rearrangement of Amine Salts (JP Patent) Ethyl trifluoroacetoacetate amine salt, C1-C4 fatty acid, solvent 20-160 °C, 0.5-24 h, often sealed tube or autoclave Moderate to low yields (e.g., 11%); requires chromatographic purification Uses relatively simple starting materials Produces amide by-products; lower yield; longer reaction times
Direct Reaction of Ethyl Acetoacetate with Trifluoromethylamine (Industry Analysis) Ethyl acetoacetate, trifluoromethylamine, base catalyst Base-catalyzed reaction; mild conditions High yield; excellent purity Efficient; cost-effective; industrially feasible Requires control of reaction conditions for optimization

Research Findings and Notes

  • The enolate-amine reaction method is favored for industrial synthesis due to its high yield and minimal purification requirements.
  • Thermal rearrangement methods, while historically significant, are less preferred due to lower yields and more complex purification steps.
  • The direct base-catalyzed amination of ethyl acetoacetate with trifluoromethylamine represents a promising modern approach, combining efficiency with cost-effectiveness.
  • Acid catalysts (such as acetic acid) are commonly employed to facilitate the amination step and improve product formation.
  • Reaction times and temperatures vary depending on the specific method and scale, but generally moderate conditions are sufficient.
  • Purification typically involves distillation or chromatographic techniques, depending on the method and impurities formed.

Q & A

Q. What are the primary synthetic pathways for ethyl 3-amino-4,4,4-trifluorocrotonate, and how do their efficiencies compare?

this compound is synthesized via two main routes:

  • Route 1 : Formation through intermediate ethyl trifluoroacetoacetate, involving condensation with ammonia or amines. This method requires precise pH control and anhydrous conditions to avoid hydrolysis of the intermediate .
  • Route 2 : Direct synthesis without isolating ethyl trifluoroacetoacetate, using one-pot reactions with trifluoromethyl-containing precursors. This approach reduces purification steps but may yield lower purity due to side reactions . Comparative studies suggest Route 1 achieves higher yields (75–85%) but demands rigorous process optimization, while Route 2 is faster but typically yields 60–70% .

Q. How can researchers characterize the purity and structural conformation of this compound?

Key methodologies include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integrity, with chemical shifts typically observed at δ −60 to −65 ppm .
  • IR Spectroscopy : Experimental IR spectra (e.g., NIST database) validate functional groups like the amino (3300–3500 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}). Conformational sampling via computational methods (e.g., GFN2-xTB) can resolve discrepancies between theoretical and experimental spectra .
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) monitors purity, especially for detecting residual trifluoroacetoacetate intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when using this compound in [3+2] annulation reactions?

A Brønsted base-catalyzed [3+2] annulation with α-iminoketones involves:

  • Mechanistic Control : The base (e.g., phosphazene) chemoselectively reduces imine moieties while promoting intermolecular Michael addition. Side reactions arise if the base strength is insufficient to stabilize the enolate intermediate .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance enolate stability, whereas protic solvents lead to premature protonation and reduced annulation efficiency .
  • Steric Effects : Bulky substituents on α-iminoketones may hinder lactam formation, necessitating substrate modification or temperature adjustments (e.g., 0°C to slow competing pathways) .

Q. How can computational methods improve the design of trifluoromethyl-substituted heterocycles derived from this compound?

  • Conformational Analysis : GFN2-xTB or DFT calculations predict stable conformers, aiding in rationalizing regioselectivity in cyclization reactions .
  • Reaction Pathway Modeling : Transition state analysis (e.g., via Gaussian) identifies energetically favorable pathways for forming five- vs. six-membered heterocycles, reducing trial-and-error experimentation .
  • Electronic Effects : Fukui indices and NBO analysis quantify the electrophilicity of the trifluoromethyl group, guiding substrate selection for nucleophilic aromatic substitution .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazards : The compound is classified as Xi (irritant) with risk phrases R10 (flammable), R36/37/38 (irritates eyes, respiratory system, and skin) .
  • Mitigation : Use inert atmosphere (N2_2/Ar) during synthesis to prevent combustion. PPE (gloves, goggles) and fume hoods are mandatory. Storage in amber vials at ≤4°C under inert gas prevents degradation .
  • Spill Management : Neutralize with alkaline absorbents (e.g., sodium bicarbonate) and avoid aqueous washes to limit hydrolysis .

Methodological Challenges and Solutions

Q. Why do discrepancies arise between theoretical and experimental IR spectra, and how can they be reconciled?

Discrepancies often stem from:

  • Conformational Flexibility : Multiple low-energy conformers (e.g., cis vs. trans enamine configurations) produce overlapping peaks. Boltzmann-weighted spectra from conformational sampling improve alignment with experimental data .
  • Solvent Effects : Theoretical models often neglect solvent interactions. Including implicit solvation (e.g., COSMO-RS) in DFT calculations enhances accuracy .

Q. How can researchers optimize the scalability of this compound synthesis?

  • Process Intensification : Continuous-flow reactors minimize intermediate degradation and improve heat transfer for exothermic steps (e.g., condensation reactions) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) replace stoichiometric reagents, reducing waste and simplifying purification .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time, enabling rapid adjustments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4,4,4-trifluorocrotonate
Reactant of Route 2
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Ethyl 3-amino-4,4,4-trifluorocrotonate

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